Equiline
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Overview
Description
Equilin is a naturally occurring estrogen sex hormone found in horses and is also used as a medication. Equilin is an estrogen receptor agonist, meaning it binds to and activates estrogen receptors in the body .
Preparation Methods
Equilin can be synthesized through various methods. One common synthetic route involves the use of α,β-unsaturated aldehydes as building blocks . The reaction conditions often include the use of catalytic systems, such as heteropolyacids like phosphotungstic acid, which act as Brønsted acids . Industrial production methods may involve large-scale synthesis using similar catalytic systems to ensure high yields and purity .
Chemical Reactions Analysis
Equilin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include alkyl halides for alkylation, aryl/alkyl/heteroaryl thiols for thiolation, and diselenides . Major products formed from these reactions include various substituted quinolines and their derivatives .
Scientific Research Applications
Equilin has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, equilin is used in hormone replacement therapy (HRT) for menopausal symptoms . It is also studied for its potential anticancer properties and its role in regulating various biological processes . In industry, equilin and its derivatives are used in the production of dyes, pharmaceuticals, and other chemical products .
Mechanism of Action
Equilin exerts its effects by binding to estrogen receptors (ERs), specifically ERα and ERβ . It has about 13% and 49% of the binding affinity of estradiol for ERα and ERβ, respectively . Once bound, equilin can be converted into the more potent estrogen 17β-dihydroequilin in the body, which has higher binding affinities for the ERs . This conversion is facilitated by the enzyme 17β-hydroxysteroid dehydrogenase . The activation of estrogen receptors leads to the regulation of gene expression and various cellular processes .
Comparison with Similar Compounds
Equilin is similar to other estrogens such as estrone and estradiol. it has unique properties that distinguish it from these compounds. For example, equilin has a different binding affinity for estrogen receptors compared to estradiol . Additionally, equilin and its derivatives have been shown to have disproportionate effects in certain tissues, such as the liver and uterus, compared to bioidentical human estrogens . Similar compounds include estrone, estradiol, and other estrogens used in hormone replacement therapy .
Biological Activity
Equiline, a naturally occurring estrogenic steroid derived from equine sources, is primarily recognized for its role in hormone replacement therapy and its applications in veterinary medicine. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic uses, and relevant case studies that highlight its efficacy.
This compound is characterized by a complex steroid structure with four double bonds in the A- and B-rings. It is a key component of Premarin, a widely used hormone replacement therapy product that contains conjugated estrogens derived from pregnant mare urine. The biological activity of this compound is attributed to its estrogenic properties, which influence various physiological processes:
- Development and Maintenance of Female Reproductive System : this compound promotes growth and development of reproductive organs such as the vagina, uterus, and fallopian tubes.
- Secondary Sex Characteristics : It contributes to breast development and the distribution of body fat.
- Skeletal Health : Estrogens like this compound play a crucial role in bone density maintenance and the regulation of bone remodeling processes.
Biological Activity and Therapeutic Applications
This compound has been studied for its potential therapeutic benefits in several areas:
- Hormone Replacement Therapy (HRT) : Used to alleviate menopausal symptoms such as hot flashes, night sweats, and vaginal dryness.
- Osteoporosis Prevention : Its estrogenic activity helps in maintaining bone density, reducing the risk of fractures in postmenopausal women.
- Equine Medicine : In veterinary applications, this compound is utilized to manage reproductive health issues in mares and to support overall equine well-being.
Case Studies on this compound's Efficacy
A review of various case studies highlights the effectiveness of this compound in both human and equine contexts:
Detailed Research Findings
Recent studies have provided insights into the specific biological activities associated with this compound:
- Estrogen Receptor Binding Affinity : Research indicates that this compound exhibits a high affinity for estrogen receptors, which mediates its biological effects on target tissues .
- In Vitro Studies : In laboratory settings, this compound has demonstrated significant effects on cell proliferation and gene expression related to estrogen signaling pathways .
- Clinical Outcomes : A case study involving equine-assisted interventions noted improvements in physical activity levels among participants following treatment with estrogenic compounds including this compound .
Properties
Molecular Formula |
C18H20O2 |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14?,16?,18-/m0/s1 |
InChI Key |
WKRLQDKEXYKHJB-PVARCSIZSA-N |
Isomeric SMILES |
C[C@]12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.